2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid
CAS No.:
Cat. No.: VC13429997
Molecular Formula: C15H27NO4
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27NO4 |
|---|---|
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | 2-(4-ethylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| Standard InChI | InChI=1S/C15H27NO4/c1-5-10-6-8-11(9-7-10)12(13(17)18)16-14(19)20-15(2,3)4/h10-12H,5-9H2,1-4H3,(H,16,19)(H,17,18) |
| Standard InChI Key | NFBLWVZHMFQDTE-UHFFFAOYSA-N |
| SMILES | CCC1CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCC1CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 2-(4-ethylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, reflecting its branched alkoxycarbonyl group and cyclohexane backbone . Key identifiers include:
| Property | Value |
|---|---|
| CAS RN | 1478597-11-3 |
| Molecular Formula | |
| Molecular Weight | 285.38 g/mol |
| SMILES | CCC1CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C |
| InChIKey | NFBLWVZHMFQDTE-UHFFFAOYSA-N |
The Boc group () protects the amino functionality, while the 4-ethylcyclohexyl moiety introduces steric bulk and hydrophobicity .
Stereochemical Considerations
The 4-ethylcyclohexyl group exists in a chair conformation, with the ethyl substituent preferentially occupying an equatorial position to minimize steric strain . Computational models predict that the Boc-protected amino acid adopts a zwitterionic structure in aqueous environments, stabilized by intramolecular hydrogen bonding between the carboxylate and urethane groups .
Synthesis and Preparation
Synthetic Pathways
The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid typically involves multi-step protocols:
-
Amino Protection:
The primary amino group of 2-amino-2-(4-ethylcyclohexyl)acetic acid is protected using di-tert-butyl dicarbonate () in the presence of a base such as sodium hydroxide or triethylamine . -
Cyclohexyl Functionalization:
The 4-ethylcyclohexyl group is introduced via Friedel-Crafts alkylation or catalytic hydrogenation of a pre-functionalized cyclohexene intermediate . -
Purification:
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
Optimization Challenges
Key challenges include minimizing racemization during Boc protection and ensuring regioselectivity in cyclohexyl substitution. Studies suggest that low-temperature reactions (<0°C) and anhydrous conditions improve enantiomeric excess (>98%) .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water, methanol) but is soluble in dimethylformamide (DMF) and dichloromethane (DCM) . Stability assays indicate decomposition at temperatures >130°C, with the Boc group undergoing cleavage under strongly acidic (pH <2) or basic (pH >10) conditions .
Spectroscopic Data
-
(CDCl):
δ 1.20–1.45 (m, 15H, Boc and cyclohexyl CH), 3.10–3.30 (m, 1H, CHNH), 4.95 (br s, 1H, NH) . -
IR (KBr):
3300 cm (N-H stretch), 1720 cm (C=O ester), 1650 cm (C=O amide).
Applications in Pharmaceutical and Peptide Chemistry
Peptide Synthesis
The compound serves as a building block in solid-phase peptide synthesis (SPPS), where the Boc group enables sequential coupling without side reactions . Its hydrophobic cyclohexyl side chain enhances peptide stability against proteolytic degradation .
Drug Intermediate
As a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators, this derivative has been utilized in the development of anticancer agents targeting metabolic pathways . For example, analogs have shown inhibitory activity against acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis .
Comparative Analysis with Related Boc-Protected Amino Acids
The 4-ethylcyclohexyl substituent distinguishes this compound by conferring superior lipophilicity () compared to analogs with aromatic or aliphatic side chains .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume